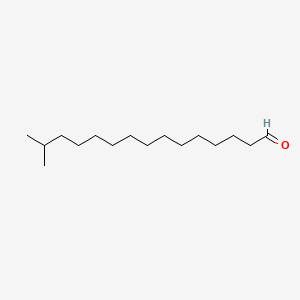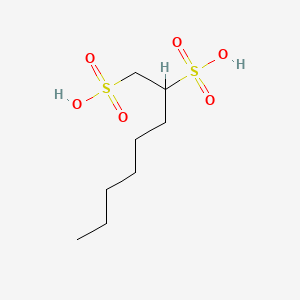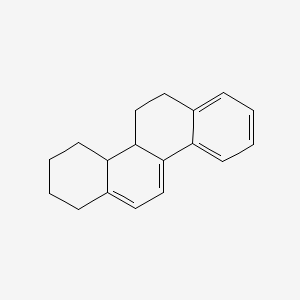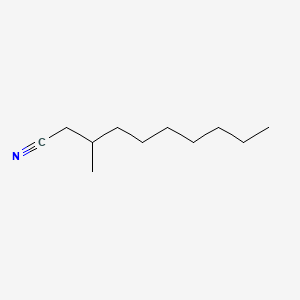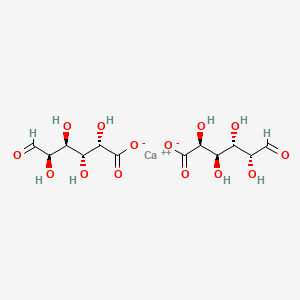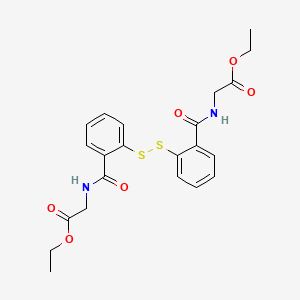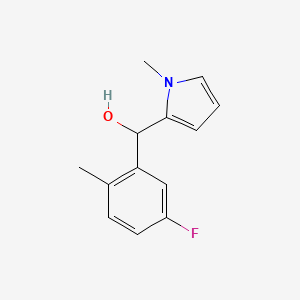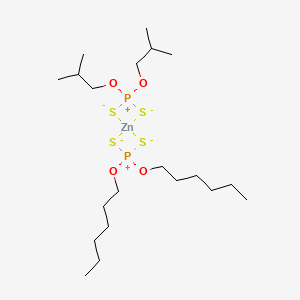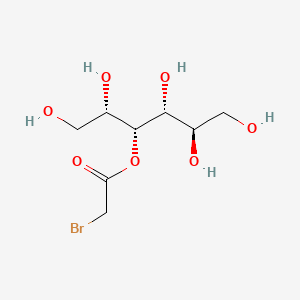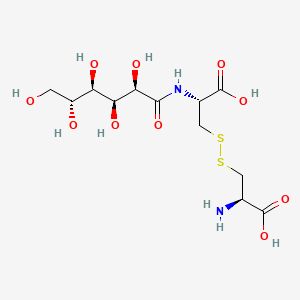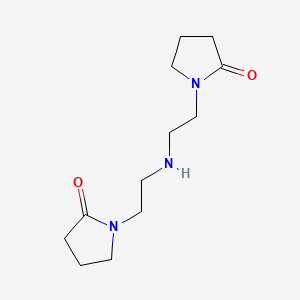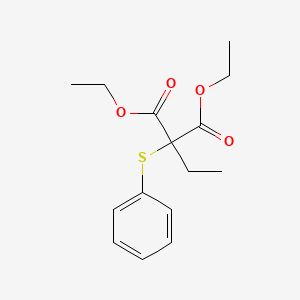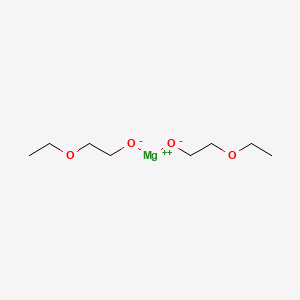
Magnesium glutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium glutarate is a chemical compound formed by the combination of magnesium ions and glutaric acid. It is known for its potential applications in various fields, including medicine, chemistry, and industry. This compound is particularly noted for its role in biochemical processes and its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium glutarate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with glutaric acid. The reaction typically involves dissolving glutaric acid in water and then adding magnesium oxide or magnesium hydroxide under controlled conditions. The mixture is then heated and stirred to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as reactive extraction and crystallization. These methods ensure higher yields and purity of the final product. For example, the use of reactive extraction can optimize the separation of this compound from the reaction mixture, leading to more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions: Magnesium glutarate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions involving this compound can lead to the formation of reduced magnesium compounds.
Substitution: Substitution reactions can occur where other ions or molecules replace the magnesium or glutarate components.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce magnesium oxide and other oxidized derivatives, while reduction reactions may yield reduced magnesium compounds.
Aplicaciones Científicas De Investigación
Magnesium glutarate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthesis reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is studied for its potential role in cellular processes and its effects on enzyme activity.
Medicine: this compound is explored for its therapeutic potential, particularly in the treatment of magnesium deficiency and related conditions.
Industry: In industrial applications, this compound is used in the production of biodegradable polymers and as an additive in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of magnesium glutarate involves its interaction with various molecular targets and pathways. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, neurotransmitter release, and muscle contraction. This compound can modulate these processes by providing a bioavailable source of magnesium ions. Additionally, glutarate may influence metabolic pathways and cellular functions through its interactions with specific enzymes and receptors .
Comparación Con Compuestos Similares
Magnesium glutarate can be compared with other similar compounds, such as:
Magnesium gluconate: Known for its high bioavailability and use as a dietary supplement.
Magnesium citrate: Commonly used for its laxative effects and as a magnesium supplement.
Magnesium oxide: Widely used for its antacid properties and as a magnesium supplement.
Uniqueness of this compound: this compound is unique due to its specific combination of magnesium and glutaric acid, which may offer distinct therapeutic and biochemical benefits. Its potential neuroprotective effects and role in modulating neurotransmitter activity set it apart from other magnesium compounds .
Propiedades
Número CAS |
85567-36-8 |
|---|---|
Fórmula molecular |
C5H6MgO4 |
Peso molecular |
154.40 g/mol |
Nombre IUPAC |
magnesium;pentanedioate |
InChI |
InChI=1S/C5H8O4.Mg/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+2/p-2 |
Clave InChI |
NKBDSFGVUTVKAD-UHFFFAOYSA-L |
SMILES canónico |
C(CC(=O)[O-])CC(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


